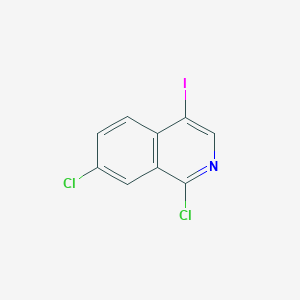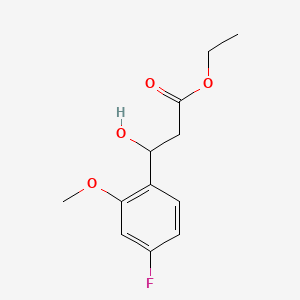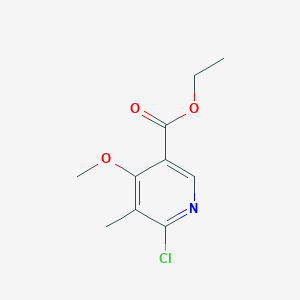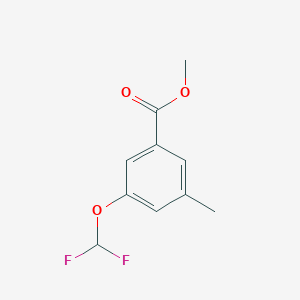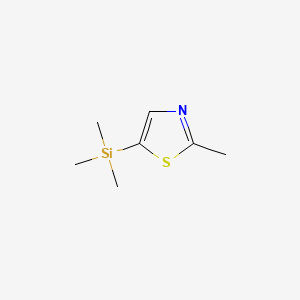
2-Methyl-5-(trimethylsilyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(trimethylsilyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 2-position and a trimethylsilyl group at the 5-position. Thiazoles are known for their aromaticity and are found in various biologically active molecules, including vitamins and drugs .
準備方法
The synthesis of 2-Methyl-5-(trimethylsilyl)thiazole can be achieved through several routes. One common method involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base such as KOH, which provides 4-methylthio-5-acylthiazoles . Another approach involves the reaction of thiazole with n-butyllithium (n-BuLi) followed by the addition of trimethylsilyl chloride (TMSCl) to introduce the trimethylsilyl group .
化学反応の分析
2-Methyl-5-(trimethylsilyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position due to the electron-donating effect of the trimethylsilyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like alkyl halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazoles .
科学的研究の応用
2-Methyl-5-(trimethylsilyl)thiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-5-(trimethylsilyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to diverse physiological effects .
類似化合物との比較
2-Methyl-5-(trimethylsilyl)thiazole can be compared with other thiazole derivatives such as:
2-Methylthiazole: Lacks the trimethylsilyl group, resulting in different reactivity and biological activity.
5-Trimethylsilylthiazole: Similar structure but without the methyl group at the 2-position, affecting its chemical properties.
Thiazole: The parent compound, which serves as a basis for various substituted thiazoles.
特性
分子式 |
C7H13NSSi |
|---|---|
分子量 |
171.34 g/mol |
IUPAC名 |
trimethyl-(2-methyl-1,3-thiazol-5-yl)silane |
InChI |
InChI=1S/C7H13NSSi/c1-6-8-5-7(9-6)10(2,3)4/h5H,1-4H3 |
InChIキー |
IUQHVTBAGLMFJF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


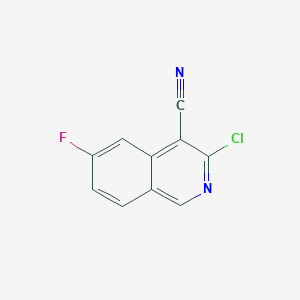
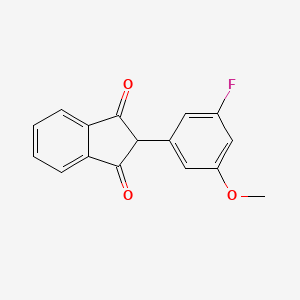
![1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13672762.png)
![6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13672770.png)
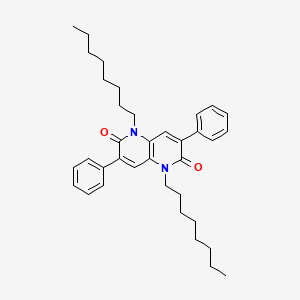
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13672786.png)
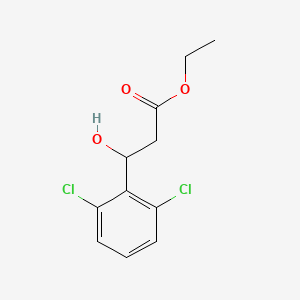
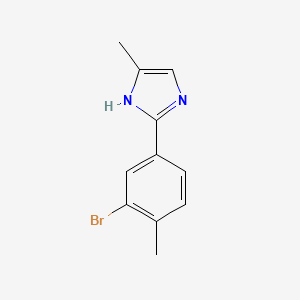
![3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13672801.png)
